molecular formula C12H15NO7S B1596365 2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol CAS No. 2788-56-9

2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol

Cat. No. B1596365
CAS RN: 2788-56-9
M. Wt: 317.32 g/mol
InChI Key: IXFOBQXJWRLXMD-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol is a chemical compound with a unique structure that has attracted the attention of researchers in various fields. This compound is widely used in scientific research due to its potential applications in different areas such as medicinal chemistry, biochemistry, and molecular biology.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Compounds similar to 2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol have been used in highly diastereoselective Henry reactions of nitro compounds with chiral derivatives of glyoxylic acid, showing high asymmetric induction (Kudyba et al., 2004).
  • Novel cofacial bismetallophthalocyanines and their water-soluble derivatives were synthesized using similar compounds, demonstrating their utility in creating electrochemically active materials (Özer et al., 2007).

Bioremediation

  • A study on Fusarium incarnatum UC-14 indicated that compounds structurally related to 2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol can be used in the bioremediation of Bisphenol A, a known endocrine disruptor (Chhaya & Gupte, 2013).

Medicinal Chemistry

  • Similar structural compounds have been designed for various biological activities, including sympathomimetic, analgesic, and anti-inflammatory properties, demonstrating the potential medicinal applications of these types of compounds (Rekka & Kourounakis, 2010).

Optoelectronic Applications

  • Research on azo polymers indicates that compounds related to 2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol are useful in creating materials for reversible optical storage, highlighting their optoelectronic application potential (Meng et al., 1996).

properties

IUPAC Name

2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFOBQXJWRLXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70950563
Record name 4-Nitrophenyl 1-thiohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol

CAS RN

2788-56-9
Record name NSC226913
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitrophenyl 1-thiohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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